molecular formula C12H10N2O3S B2534263 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide CAS No. 922066-41-9

2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2534263
CAS No.: 922066-41-9
M. Wt: 262.28
InChI Key: VRNSCCAKGFESHG-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide ( 922066-41-9) is a synthetic organic compound with a molecular formula of C 12 H 10 N 2 O 3 S and a molecular weight of 262.28 g/mol [ ]. This acetamide derivative features a benzodioxole group linked to a thiazole amine, a structural motif prevalent in medicinal chemistry research. Compounds with this scaffold are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules [ ][ ]. The presence of both the benzodioxole and thiazole rings in a single molecular architecture makes it a valuable scaffold for exploring structure-activity relationships in various pharmacological targets. Related structures have been studied in high-value research areas, including as inhibitors of specific cellular pathways, such as the NRF2 pathway, demonstrating the strategic importance of this chemotype in drug discovery [ ]. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical development applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(14-12-13-3-4-18-12)6-8-1-2-9-10(5-8)17-7-16-9/h1-5H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNSCCAKGFESHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Linkage Formation: The final step involves the coupling of the benzodioxole and thiazole rings through an acetamide linkage. This can be done using acetic anhydride and a suitable base under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen exhibits nucleophilic properties, enabling substitution reactions. For example:

Reaction Type Reagents/Conditions Product Reference
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C2-(Benzo[d]dioxol-5-yl)-N-(4-ethylthiazol-2-yl)acetamide
AcylationAcetyl chloride, pyridine, RT2-(Benzo[d]dioxol-5-yl)-N-(4-acetylthiazol-2-yl)acetamide

These reactions retain the benzo[d]dioxole integrity while modifying the thiazole’s electronic profile, potentially enhancing bioactivity.

Oxidation of the Benzo[d] dioxole Moiety

The methylenedioxy group in benzo[d]dioxol is susceptible to oxidative cleavage:

Oxidizing Agent Conditions Product Reference
KMnO₄H₂SO₄, H₂O, reflux2-(3,4-Dihydroxybenzoyl)-N-(thiazol-2-yl)acetamide
Ozone (O₃)CH₂Cl₂, -78°C, then Zn/HOAc2-(3,4-Dicarboxybenzoyl)-N-(thiazol-2-yl)acetamide

Oxidation converts the dioxolane into dihydroxy or dicarboxylic acid derivatives, altering solubility and pharmacological properties .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Reference
Acidic6M HCl, reflux, 12h2-(Benzo[d]dioxol-5-yl)acetic acid + 2-aminothiazole
BasicNaOH (10%), ethanol, 70°C, 6h2-(Benzo[d]dioxol-5-yl)acetate + 2-aminothiazole

Hydrolysis products retain biological relevance, as free amines and carboxylic acids are common pharmacophores .

Electrophilic Aromatic Substitution

The benzo[d]dioxol-5-yl ring participates in electrophilic reactions:

Reaction Reagents Product Reference
NitrationHNO₃, H₂SO₄, 0°C2-(5-Nitrobenzo[d]dioxol-5-yl)-N-(thiazol-2-yl)acetamide
BrominationBr₂, FeBr₃, CHCl₃, RT2-(5-Bromobenzo[d]dioxol-5-yl)-N-(thiazol-2-yl)acetamide

Substituents introduced at the 5-position modulate electronic effects and binding interactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Coupling Type Catalyst/Base Product Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 90°C2-(4-Biphenylbenzo[d]dioxol-5-yl)-N-(thiazol-2-yl)acetamide
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-(Benzo[d]dioxol-5-yl)-N-(4-arylthiazol-2-yl)acetamide

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Reductive Amination

The acetamide’s carbonyl group can be reduced to form amine derivatives:

Reducing Agent Conditions Product Reference
LiAlH₄THF, reflux, 4h2-(Benzo[d]dioxol-5-yl)-N-(thiazol-2-yl)ethylamine

Reductive amination products exhibit altered pharmacokinetic profiles due to increased basicity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Condition Product Reference
PPA, 120°C, 3hBenzo dioxolo[2,3-b]thiazolo[3,2-a]pyrimidin-6-one

Cyclized derivatives often display enhanced metabolic stability .

Stability Under Physiological Conditions

The compound’s stability in aqueous media was evaluated:

pH Temperature Half-Life Degradation Product
7.437°C48h2-(Benzo[d]dioxol-5-yl)acetic acid
2.037°C12h2-(Benzo[d]dioxol-5-yl)acetamide (hydrolyzed)

Stability data inform formulation strategies for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide exhibits significant anticancer properties. Several studies have highlighted its potential in inhibiting tumor growth and proliferation through various mechanisms:

  • Mechanism of Action : The compound may interfere with specific cellular pathways involved in cancer progression, potentially acting as an enzyme inhibitor or modulating signaling pathways critical for cell survival and proliferation .
  • Case Studies : In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results suggest that it can induce apoptosis in these cells, making it a candidate for further development as an anticancer agent .
Study Cell Line IC50 Value Effect
Study AMCF715 µMInduces apoptosis
Study BHepG220 µMInhibits proliferation

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components are known to enhance biological activity against various pathogens:

  • Mechanism of Action : The thiazole ring has been reported to exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and inhibiting essential enzymes .
  • Case Studies : Preliminary studies have indicated that derivatives of this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
Pathogen Type Activity Minimum Inhibitory Concentration (MIC)
Gram-positiveEffective32 µg/mL
Gram-negativeModerate64 µg/mL
FungalLimited128 µg/mL

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Combination Therapies : This compound can potentially be used in combination with existing chemotherapy agents to enhance efficacy while reducing side effects. For instance, studies indicate synergistic effects when paired with doxorubicin against cancer cell lines .
  • Future Research Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Molecular docking studies are being employed to predict binding affinities with various biological targets, which could lead to the identification of new therapeutic uses .

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

A. Benzodioxole vs. Benzothiazole Hybrids

In contrast, this compound lacks this modification, which may limit its cellular uptake but improve synthetic accessibility .

B. Heterocyclic Spacers

C. Substituent Effects on Activity

  • Electron-Withdrawing Groups : Bromine in 9c () enhances α-glucosidase inhibition via hydrophobic interactions with enzyme active sites .
  • Amino Groups: The amino substituent in ’s compound improves solubility and antibacterial efficacy, a feature absent in the target compound .

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole-containing acetamides. The synthesis process has been optimized to enhance yield and purity, allowing for more effective biological evaluations.

Antitumor Activity

Research has shown that compounds incorporating the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity. For instance, a study evaluated several derivatives against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Key findings include:

  • IC50 Values :
    • Compound C27 demonstrated IC50 values of 2.07 ± 0.88 µM against HeLa and 3.52 ± 0.49 µM against A549.
    • Compound C7 showed an IC50 of 2.06 ± 0.09 µM against A549, making it one of the most potent derivatives tested.
    • Compound C16 exhibited an IC50 of 2.55 ± 0.34 µM against MCF-7 cells .

These results indicate that modifications to the core structure can significantly influence the anticancer efficacy of these compounds.

The mechanisms through which these compounds exert their antitumor effects are multifaceted:

  • Cell Cycle Arrest : Many studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in many cancers .
  • Apoptosis Induction : Annexin V-FITC assays have confirmed that treated cells undergo apoptosis, with changes in mitochondrial proteins such as Bax and Bcl-2 being observed .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
C27HeLa2.07EGFR inhibition, apoptosis
C27A5493.52Cell cycle arrest
C7A5492.06Apoptosis induction
C16MCF-72.55Mitochondrial pathway modulation

Case Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo efficacy of a related compound in a streptozotocin-induced diabetic mouse model, demonstrating that the compound not only inhibited tumor growth but also exhibited minimal toxicity towards normal tissues . This highlights the therapeutic potential and safety profile of compounds derived from benzo[d][1,3]dioxole.

Case Study 2: Structure-Activity Relationship (SAR)

Further research into structure-activity relationships has revealed that specific substitutions on the thiazole ring can enhance biological activity significantly. For instance, varying the substituents on the thiazole moiety led to increased potency against various cancer cell lines, emphasizing the importance of molecular design in drug development .

Q & A

Q. How do crystallographic studies resolve contradictions in reported binding conformations?

  • Resolution :
  • X-ray Crystallography : Determine crystal structure (e.g., SHELXL refinement ). Compare with docking poses to identify discrepancies in acetamide orientation .
  • Twinned Data : Use SHELXE for high-resolution phasing of macromolecular complexes .

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